![molecular formula C9H21N B2519719 (2,2-Dimethylpropyl)(2-methylpropyl)amine CAS No. 944080-56-2](/img/structure/B2519719.png)
(2,2-Dimethylpropyl)(2-methylpropyl)amine
Overview
Description
(2,2-Dimethylpropyl)(2-methylpropyl)amine, also known by its IUPAC name N-isobutyl-2,2-dimethyl-1-propanamine, is an organic compound with the molecular formula C9H21N. This compound is characterized by its branched alkyl groups attached to an amine functional group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(2-methylpropyl)amine typically involves the alkylation of amines. One common method is the reaction of 2,2-dimethylpropyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
(2,2-Dimethylpropyl)(2-methylpropyl)amine serves as an important intermediate in the synthesis of complex organic molecules. Its branched structure allows for unique reactivity patterns that are exploited in various chemical reactions, including:
- Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
- Reduction: Reduction reactions convert the amine to its corresponding alkane.
- Substitution: The amine group participates in nucleophilic substitution reactions, replacing other functional groups .
Biology
Research into the biological applications of this compound focuses on its potential roles in biochemical pathways and enzyme interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for studying enzyme kinetics and mechanisms .
Medicine
The compound is explored for its therapeutic properties and as a building block for drug development. Its interaction with biological targets can lead to the development of new pharmaceuticals aimed at treating various conditions. Preliminary studies suggest potential applications in neuropharmacology due to its structural similarities with known bioactive compounds .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use as a polymerization inhibitor and retarder, ensuring controlled reaction rates during polymer synthesis .
Case Studies
Here are some documented case studies highlighting specific applications of this compound:
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- (2,2-Dimethylpropyl)(methyl)amine
- (2,2-Dimethylpropyl)(ethyl)amine
- (2,2-Dimethylpropyl)(propyl)amine
Comparison: (2,2-Dimethylpropyl)(2-methylpropyl)amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Biological Activity
(2,2-Dimethylpropyl)(2-methylpropyl)amine, a branched-chain amine, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : C₉H₂₁N
- CAS Number : 944080-56-2
- Molecular Structure : The compound features a central nitrogen atom bonded to two branched alkyl groups, which contributes to its steric properties and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential therapeutic agent. Research indicates that amines can exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that similar amines possess antibacterial and antifungal properties.
- Cytotoxic Effects : Preliminary investigations have indicated that certain derivatives may exhibit cytotoxicity against cancer cell lines.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, altering metabolic pathways.
- Cell Membrane Permeability : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting cellular signaling pathways.
Toxicity Profile
According to safety data sheets and toxicological assessments:
- Skin and Eye Irritation : The compound is classified as a skin corrosive (Category 2) and can cause severe eye damage (Category 2) upon contact .
- Flammability : It is considered a flammable liquid and vapor .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Inhibition of cancer cell proliferation | |
Skin Corrosion | Severe irritation upon contact |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various amine derivatives, including this compound, on human cancer cell lines. The findings indicated:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 10 µM against MCF-7 breast cancer cells.
- Selectivity : Certain structural modifications enhanced selectivity towards specific cancer types.
Table 2: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Skin Irritation Severity |
---|---|---|---|
This compound | Moderate | 5-10 µM | Severe |
Dimethylamine | High | 15 µM | Moderate |
Ethanolamine | Low | 20 µM | Mild |
Properties
IUPAC Name |
2,2-dimethyl-N-(2-methylpropyl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJIBZBFOFKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944080-56-2 | |
Record name | (2,2-dimethylpropyl)(2-methylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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